molecular formula C15H28Si3 B14294394 1-(4-Ethenylphenyl)-1,1,2,2,3,3,3-heptamethyltrisilane CAS No. 116410-55-0

1-(4-Ethenylphenyl)-1,1,2,2,3,3,3-heptamethyltrisilane

Cat. No.: B14294394
CAS No.: 116410-55-0
M. Wt: 292.64 g/mol
InChI Key: XABGEGDNXSWEHD-UHFFFAOYSA-N
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Description

1-(4-Ethenylphenyl)-1,1,2,2,3,3,3-heptamethyltrisilane is an organosilicon compound characterized by the presence of a trisilane backbone with a phenyl group substituted at one end. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethenylphenyl)-1,1,2,2,3,3,3-heptamethyltrisilane typically involves the hydrosilylation reaction of vinyl-substituted aromatic compounds with trisilane derivatives. The reaction is often catalyzed by platinum-based catalysts under controlled temperature and pressure conditions to ensure high yield and selectivity .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microreactors allows for precise control over reaction parameters, leading to consistent product quality and reduced production costs .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethenylphenyl)-1,1,2,2,3,3,3-heptamethyltrisilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include silanol, silane, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which 1-(4-Ethenylphenyl)-1,1,2,2,3,3,3-heptamethyltrisilane exerts its effects involves interactions with various molecular targets. The phenyl group can participate in π-π interactions, while the trisilane backbone provides flexibility and stability. These interactions facilitate the compound’s incorporation into complex molecular structures, enhancing its utility in various applications .

Comparison with Similar Compounds

Uniqueness: 1-(4-Ethenylphenyl)-1,1,2,2,3,3,3-heptamethyltrisilane stands out due to its trisilane backbone, which imparts unique properties such as enhanced thermal stability and resistance to oxidation. These characteristics make it particularly valuable in applications requiring durable and stable materials .

Properties

CAS No.

116410-55-0

Molecular Formula

C15H28Si3

Molecular Weight

292.64 g/mol

IUPAC Name

[dimethyl(trimethylsilyl)silyl]-(4-ethenylphenyl)-dimethylsilane

InChI

InChI=1S/C15H28Si3/c1-9-14-10-12-15(13-11-14)17(5,6)18(7,8)16(2,3)4/h9-13H,1H2,2-8H3

InChI Key

XABGEGDNXSWEHD-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[Si](C)(C)[Si](C)(C)C1=CC=C(C=C1)C=C

Origin of Product

United States

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